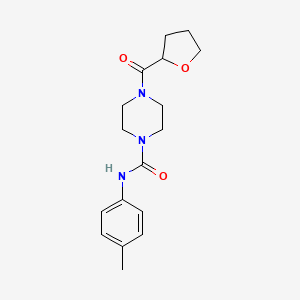

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAMFPKZLHCXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 317.39 g/mol. The structure features a piperazine ring substituted with a tetrahydrofuran moiety and a 4-methylphenyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molecular Weight | 317.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Piperazine derivatives typically interact with various biological targets, including receptors, enzymes, and ion channels. The specific mechanism of action for this compound is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can enhance serotonergic activity, suggesting potential use in treating depression and anxiety disorders .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary data suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar piperazine derivatives demonstrated significant serotonin reuptake inhibition, leading to improved mood in rodent models . This supports the potential application of this compound in treating mood disorders.

- Antimicrobial Testing : In vitro studies have shown that related compounds exhibit activity against Gram-positive bacteria. Further research is needed to establish the efficacy of this compound specifically against resistant strains .

Comparative Analysis

When compared to other piperazine derivatives, this compound shows unique properties due to its specific substitutions. For instance:

Scientific Research Applications

Chemical Information

- Molecular Formula:

- PubChem CID: 2975257

- Synonyms: Some sources may refer to it as N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide .

Potential Research Areas

Given the compound's structure, which includes a piperazine ring and a tetrahydrofuran moiety, it may be relevant in several research areas:

- Pharmaceutical Chemistry: Piperazine derivatives are common building blocks in drug design due to their diverse pharmacological activities.

- Neurobiological Research: Tetrahydrofuran derivatives and piperazine-containing compounds can modulate NMDA receptors and may have neuroprotective effects .

- Metabolism Research: Related compounds in the tryptophan-kynurenine pathway have shown potential as risk factors for disease initiation, biomarkers for early detection, or targets for interventions .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

-

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) may lead to acyl group exchange, replacing the tetrahydrofuran moiety with another acyl group .

-

Alkylation at the carboxamide oxygen is theoretically possible but requires strong electrophiles (e.g., methyl iodide) and harsh conditions .

Table 1: Acylation Reactions

Hydrolysis Reactions

The carboxamide and tetrahydrofuran-2-carbonyl groups are susceptible to hydrolysis:

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the carboxamide bond, yielding 4-methylaniline and 4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxylic acid .

-

Basic Hydrolysis (2M NaOH, 80°C): Degrades the tetrahydrofuran-2-carbonyl group to a carboxylic acid derivative, though competing ring-opening reactions may occur .

Table 2: Hydrolysis Pathways

| Condition | Site of Hydrolysis | Primary Product | Byproducts |

|---|---|---|---|

| 6M HCl, 12 hrs | Carboxamide bond | 4-methylaniline + piperazine carboxylic acid | Trace THF derivatives |

| 2M NaOH, 6 hrs | Tetrahydrofuran carbonyl | Piperazine-4-carboxylic acid | Ring-opened diols |

Reduction Reactions

The tetrahydrofuran-2-carbonyl group can be reduced to a hydroxymethyl group:

-

LiAlH4 in THF selectively reduces the carbonyl to a CH2 group, forming N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylmethyl)piperazine-1-carboxamide .

-

Catalytic hydrogenation (H2/Pd-C) is less effective due to steric hindrance from the piperazine ring.

Table 3: Reduction Outcomes

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 4 hrs | Tetrahydrofuran-2-ylmethyl derivative | High |

| NaBH4 | MeOH, reflux, 8 hrs | No reaction | - |

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening:

-

H2SO4 (conc.) at 60°C cleaves the ether bond, generating a diol intermediate that further reacts to form γ-butyrolactone derivatives.

Reaction Pathway:

Stability Under Ambient Conditions

The compound exhibits moderate stability:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The THF moiety introduces polarity, counterbalancing lipophilicity and improving solubility in polar solvents compared to fully aromatic analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography : X-ray diffraction reveals chair conformation of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O), critical for stability .

What in vitro assays are suitable for evaluating dopamine receptor selectivity?

Advanced Research Question

- Binding Assays :

- Functional Assays : cAMP inhibition or β-arrestin recruitment to assess agonist/antagonist profiles .

How do structural modifications impact CYP5122A1 and CYP51 inhibition in Leishmania studies?

Advanced Research Question

- Substituent Effects :

- Tetrahydrofuran-carbonyl : Enhances steric complementarity with CYP5122A1’s active site (IC50 ≤1 µM) .

- 4-Methylphenyl Group : Increases lipophilicity, improving membrane permeability but may reduce solubility .

- Methodology :

- Enzyme Inhibition Assays : Recombinant CYP enzymes + LC-MS to monitor sterol intermediate depletion .

- Parasite Viability : EC50 values (low µM range) in L. donovani promastigotes vs. J774 macrophages for selectivity assessment .

What strategies improve metabolic stability without compromising target affinity?

Advanced Research Question

- Cyclopropylmethyl Substituents : Reduce oxidative metabolism (e.g., cytochrome P450 resistance) .

- Deuterated Analogues : Replace labile hydrogens to prolong half-life in liver microsome assays .

- In Silico Modeling : Predict metabolic hotspots (e.g., CYP3A4/2D6 sites) using docking simulations .

How can conflicting data on receptor selectivity be resolved?

Advanced Research Question

- Data Contradictions : Discrepancies in D3R vs. D2R binding may arise from assay conditions (e.g., membrane preparation methods, GTPγS inclusion) .

- Resolution Strategies :

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (similar to 1-acetyl-4-(4-hydroxyphenyl)piperazine) .

- Ventilation : Use fume hoods due to potential toxic fumes during combustion .

- Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.